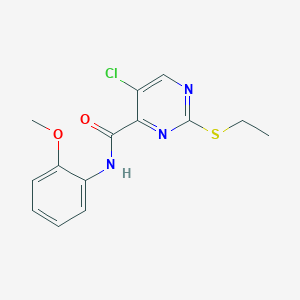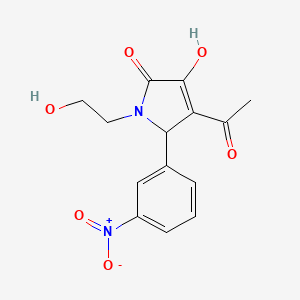methyl]phosphinate](/img/structure/B5230814.png)
ethyl methyl[[methyl(methylsulfonyl)amino](phenyl)methyl]phosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl methyl[[methyl(methylsulfonyl)amino](phenyl)methyl]phosphinate, also known as VX, is a highly toxic organophosphate nerve agent. It was first synthesized in the 1950s by a British chemist, Ranajit Ghosh, and was later developed as a chemical weapon by the US military. VX has gained notoriety due to its deadly effects on the human body and its use in several high-profile assassinations.
Mecanismo De Acción
Ethyl methyl[[methyl(methylsulfonyl)amino](phenyl)methyl]phosphinate acts by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the nervous system, causing overstimulation of the muscles and nerves. The effects of ethyl methyl[[methyl(methylsulfonyl)amino](phenyl)methyl]phosphinate can be lethal within minutes of exposure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl methyl[[methyl(methylsulfonyl)amino](phenyl)methyl]phosphinate exposure include respiratory failure, convulsions, seizures, and death. ethyl methyl[[methyl(methylsulfonyl)amino](phenyl)methyl]phosphinate can also cause long-term neurological damage in survivors of exposure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl methyl[[methyl(methylsulfonyl)amino](phenyl)methyl]phosphinate is a highly toxic substance and therefore presents significant safety challenges for laboratory experiments. However, its potency also makes it a valuable tool for studying the effects of nerve agents on the human body and for developing antidotes and treatments for nerve agent exposure.
Direcciones Futuras
Future research on ethyl methyl[[methyl(methylsulfonyl)amino](phenyl)methyl]phosphinate could focus on developing more effective antidotes and treatments for exposure, as well as on developing methods for detecting and decontaminating ethyl methyl[[methyl(methylsulfonyl)amino](phenyl)methyl]phosphinate in the environment. Additionally, research could explore the potential use of ethyl methyl[[methyl(methylsulfonyl)amino](phenyl)methyl]phosphinate as a tool for studying the effects of nerve agents on the human body and for developing new treatments for neurological disorders.
Métodos De Síntesis
The synthesis of ethyl methyl[[methyl(methylsulfonyl)amino](phenyl)methyl]phosphinate involves several steps, starting with the reaction between chloroethyl ethyl sulfide and diisopropylamine to form diisopropylaminoethyl ethyl sulfide. This intermediate is then reacted with methylphosphonic dichloride to form methylphosphonic acid diisopropylaminoethyl ester, which is further reacted with phenylmagnesium bromide to form ethyl methyl[[methyl(methylsulfonyl)amino](phenyl)methyl]phosphinate.
Aplicaciones Científicas De Investigación
Ethyl methyl[[methyl(methylsulfonyl)amino](phenyl)methyl]phosphinate has been extensively studied for its toxic effects on the human body and for its potential use as a chemical weapon. Research has focused on developing antidotes and treatments for ethyl methyl[[methyl(methylsulfonyl)amino](phenyl)methyl]phosphinate exposure, as well as on developing methods for detecting and decontaminating ethyl methyl[[methyl(methylsulfonyl)amino](phenyl)methyl]phosphinate in the environment.
Propiedades
IUPAC Name |
N-[[ethoxy(methyl)phosphoryl]-phenylmethyl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20NO4PS/c1-5-17-18(3,14)12(13(2)19(4,15)16)11-9-7-6-8-10-11/h6-10,12H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQJBHDRJMDNJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C)C(C1=CC=CC=C1)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20NO4PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl methyl[[methyl(methylsulfonyl)amino](phenyl)methyl]phosphinate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5230734.png)


![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5230760.png)

![3-ethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-7-carboxamide](/img/structure/B5230777.png)
amino]-N-(1-isopropyl-2-methylpropyl)benzamide](/img/structure/B5230790.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)butanamide](/img/structure/B5230795.png)
![N-[1-(cyclopropylmethyl)-1H-indazol-3-yl]-2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetamide](/img/structure/B5230803.png)

![2-{6,8,9-trimethyl-5-[(propionyloxy)methyl]-3-oxabicyclo[3.3.1]non-7-en-2-yl}phenyl propionate](/img/structure/B5230813.png)
![2-{4-[(4-bromobenzyl)oxy]phenyl}-3-(4-sec-butylphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5230819.png)
![3-(1-piperidinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5230829.png)
![methyl 2-methyl-4-(3-nitrophenyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5230830.png)